1,3-Dimethyl-1H-indene-1-carboxylic acid
Description
1,3-Dimethyl-1H-indene-1-carboxylic acid is a substituted indene derivative characterized by a bicyclic aromatic structure with a carboxylic acid group at position 1 and methyl substituents at positions 1 and 2. Its structure combines aromaticity with steric and electronic effects imparted by the methyl groups, influencing reactivity and stability.
Properties
CAS No. |
64605-67-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1,3-dimethylindene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c1-8-7-12(2,11(13)14)10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
DEVSBRSYJPQZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-indene-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1,3-dimethylindene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of 1,3-Dimethyl-1H-indene-1-carboxylic acid may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dimethyl-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function. The methyl groups may also contribute to the compound’s hydrophobic interactions with biological membranes or other hydrophobic regions of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,3-Dimethyl-1H-indene-1-carboxylic acid with structurally related indene and heterocyclic carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
- Substituent Effects : The dual methyl groups in 1,3-Dimethyl-1H-indene-1-carboxylic acid introduce significant steric hindrance compared to unsubstituted analogs like 1H-Indene-3-carboxylic acid. This hindrance may reduce electrophilic substitution reactivity but enhance stability against oxidation .
- Tautomerism: Unlike 1H-Indene-3-carboxylic acid, which exhibits keto-enol equilibrium (K = 200 in acidic conditions), the 1,3-dimethyl variant likely suppresses tautomerism due to steric constraints at position 1 .
- Electron-Withdrawing Groups: The cyano and hydroxyl groups in 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid increase acidity (pKa ~2–3) and enable metal coordination, contrasting with the methyl groups in the target compound, which are electron-donating .
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